molecular formula C8H18O2 B077349 2-Methylheptane-2-peroxol CAS No. 13393-69-6

2-Methylheptane-2-peroxol

Cat. No. B077349
CAS RN: 13393-69-6
M. Wt: 146.23 g/mol
InChI Key: UVALTZBZKMZQMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylheptane-2-peroxol is a chemical compound that is commonly used in scientific research. It is a peroxide that is often used as a radical initiator in polymerization reactions. This compound has a wide range of applications in various fields, including chemistry, biology, and material science.

Mechanism Of Action

The mechanism of action of 2-Methylheptane-2-peroxol involves the formation of free radicals. When this compound is exposed to heat or light, it undergoes homolytic cleavage to form two free radicals. These free radicals can then initiate polymerization reactions or react with other molecules to form new compounds.

Biochemical And Physiological Effects

There is limited research on the biochemical and physiological effects of 2-Methylheptane-2-peroxol. However, it is known that this compound can be toxic when ingested or inhaled. It can cause skin and eye irritation and may be harmful if swallowed. Therefore, it should be handled with care in the laboratory.

Advantages And Limitations For Lab Experiments

One advantage of using 2-Methylheptane-2-peroxol in lab experiments is that it is a stable compound that can be stored for long periods of time. Additionally, it is a relatively inexpensive compound that is readily available. However, one limitation of using this compound is that it can be hazardous to handle and requires special precautions to ensure safety in the laboratory.

Future Directions

There are several future directions for research on 2-Methylheptane-2-peroxol. One direction is to investigate its potential as a radical initiator in new polymerization reactions. Additionally, research could be conducted to explore its use in the synthesis of new organic compounds. Another direction for research is to investigate the potential health effects of exposure to this compound and to develop safety guidelines for its use in the laboratory.
Conclusion:
In conclusion, 2-Methylheptane-2-peroxol is a useful compound in scientific research. Its ability to form free radicals makes it a valuable tool in polymerization reactions and the synthesis of organic compounds. However, it should be handled with care due to its potential toxicity. Further research is needed to explore its potential applications and to ensure safe handling in the laboratory.

Synthesis Methods

2-Methylheptane-2-peroxol can be synthesized by the reaction of 2-methylhept-2-ene with hydrogen peroxide in the presence of a catalyst. The reaction is typically carried out in an organic solvent such as ether or acetone. The yield of the reaction can be improved by using a higher concentration of hydrogen peroxide and a higher reaction temperature.

Scientific Research Applications

2-Methylheptane-2-peroxol is widely used in scientific research as a radical initiator in polymerization reactions. It is also used as a source of free radicals in various chemical reactions. Additionally, this compound is used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fragrances.

properties

CAS RN

13393-69-6

Product Name

2-Methylheptane-2-peroxol

Molecular Formula

C8H18O2

Molecular Weight

146.23 g/mol

IUPAC Name

2-hydroperoxy-2-methylheptane

InChI

InChI=1S/C8H18O2/c1-4-5-6-7-8(2,3)10-9/h9H,4-7H2,1-3H3

InChI Key

UVALTZBZKMZQMM-UHFFFAOYSA-N

SMILES

CCCCCC(C)(C)OO

Canonical SMILES

CCCCCC(C)(C)OO

synonyms

1,1-Dimethylhexyl hydroperoxide

Origin of Product

United States

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